molecular formula C20H23N3O4S B2492839 N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-57-2

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2492839
CAS No.: 852141-57-2
M. Wt: 401.48
InChI Key: YLCRAWXHVTVUBL-UHFFFAOYSA-N
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Description

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative. Its structure comprises a dihydropyrazole ring substituted with an acetyl group and a 4-methoxyphenyl moiety, linked to a phenyl ring bearing an ethanesulfonamide group. The ethanesulfonamide group may contribute to hydrogen-bonding interactions, which are critical in pharmacological targeting .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-17-7-5-6-16(12-17)19-13-20(23(21-19)14(2)24)15-8-10-18(27-3)11-9-15/h5-12,20,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCRAWXHVTVUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with the molecular formula C20H23N3O4S, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with sulfonamide groups. The synthetic route typically includes the following steps:

  • Formation of the Pyrazole Core : The initial step involves the condensation of acetyl and methoxyphenyl groups to form a 4,5-dihydropyrazole.
  • Substitution Reaction : The pyrazole derivative is then reacted with phenyl and ethanesulfonamide groups to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrazole derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Protein Interactions : Disruption of protein-protein interactions in cancer pathways has been noted as a mechanism for inhibiting cell proliferation .
  • Targeting Bromodomain Proteins : Compounds that target bromodomain-containing proteins (like BRD4) have been effective in reducing tumor growth in preclinical models .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory responses by:

  • Inhibiting Cytokine Production : Certain analogs have been shown to reduce the production of pro-inflammatory cytokines in vitro .
  • Modulating Glutamate Receptors : There is evidence that related compounds can interact with metabotropic glutamate receptors (mGluR), which play a role in neuroinflammation and pain pathways .

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Modulation : Interaction with mGluR and other neurotransmitter receptors can influence synaptic transmission and neuroinflammatory processes.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell metabolism may contribute to its anticancer effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study published in Nature demonstrated that pyrazole derivatives could effectively inhibit BRD4 and reduce tumor growth in mouse models of lung cancer .
StudyFindings
Nature StudyInhibition of BRD4 led to reduced tumor growth
PMC ResearchPyrazole derivatives showed anti-inflammatory effects by modulating cytokine levels

Scientific Research Applications

Anticancer Activity

N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative conditions like Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study 2 Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory action.
Study 3 NeuroprotectionFound to reduce neuronal cell death in models of oxidative stress, indicating potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrazoline ring, aromatic groups, and sulfonamide chains. Key examples from literature include:

Table 1: Structural Comparison of Pyrazoline-Based Sulfonamides
Compound Name / ID Substituents on Pyrazoline Sulfonamide Group Aromatic Substituents Molecular Weight (g/mol) Purity (%) Yield (%) Source (Evidence ID)
N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide Acetyl, 4-methoxyphenyl Ethanesulfonamide Phenyl Not reported Not reported Not reported N/A
Compound 51 Acetyl, 4-(tert-butyl)phenyl N/A 6-chloro-4-phenylquinolin 497.2 >99.5 68
Compound 52 Acetyl, 4-(trifluoromethyl)phenyl N/A 6-chloro-4-phenylquinolin 509.1 >99.5 74
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl, 2-fluorophenyl Ethanesulfonamide Phenyl Not reported Not reported Not reported
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide Acetyl, furan-2-yl Ethanesulfonamide Phenyl Not reported Not reported Not reported
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Acetyl, 2-methoxyphenyl Methanesulfonamide Phenyl Not reported Not reported Not reported

Key Observations

Substituent Effects on Pyrazoline Ring: The 4-methoxyphenyl group in the target compound is electron-donating, which may improve solubility compared to electron-withdrawing groups like 3-chlorophenylsulfonyl () or trifluoromethyl (Compound 52, ) .

Sulfonamide Chain Length :

  • The ethanesulfonamide group (target compound, ) offers a longer alkyl chain than methanesulfonamide (), which may enhance solubility and pharmacokinetic properties due to increased hydrophilicity .

Synthetic Yields and Reactivity :

  • In , Compound 52 (74% yield) with a trifluoromethyl group was synthesized more efficiently than Compound 51 (68% yield) with a bulky tert-butyl group, suggesting steric hindrance impacts reactivity .

Analytical and Computational Insights

  • Spectroscopic Characterization : Compounds in were validated via 1H/13C NMR and mass spectrometry, confirming structural integrity and high purity (>99.5%) .

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